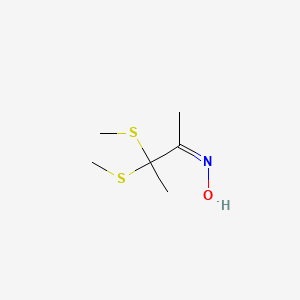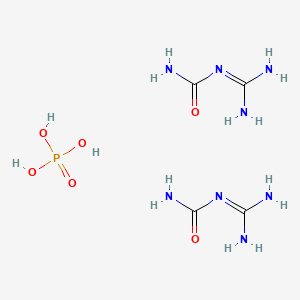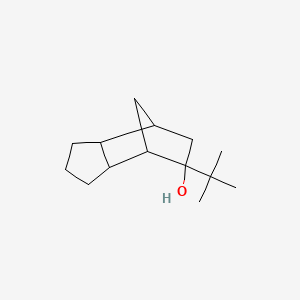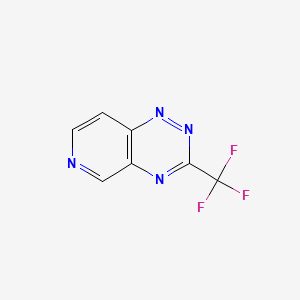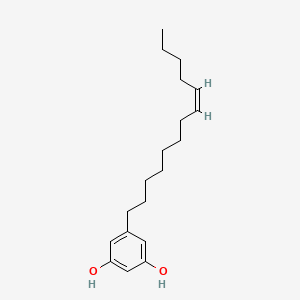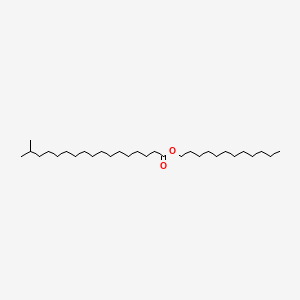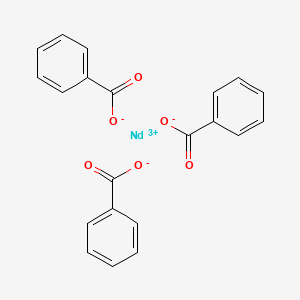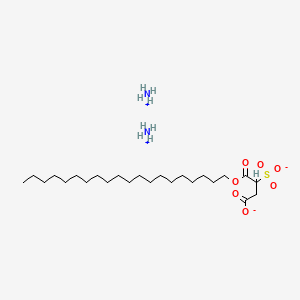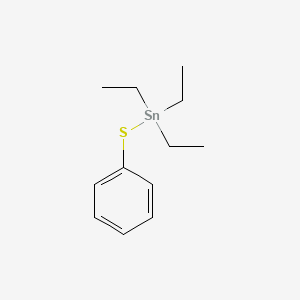
Stannane, triethyl(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, triethyl(phenylthio)- is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a phenylthio group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, triethyl(phenylthio)- typically involves the reaction of triethylstannyl chloride with a phenylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The general reaction scheme is as follows:
Et3SnCl+PhSNa→Et3SnSPh+NaCl
Industrial Production Methods
Industrial production of stannane, triethyl(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, triethyl(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stannane, triethyl(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of stannane, triethyl(phenylthio)- involves its ability to form stable carbon-tin bonds, which are crucial in many organic reactions. The phenylthio group can participate in various chemical transformations, enhancing the compound’s reactivity and versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, trimethyl(phenylthio)-: Similar structure but with methyl groups instead of ethyl groups.
Tributyl(phenylthio)stannane: Contains butyl groups instead of ethyl groups.
Triphenyl(phenylthio)stannane: Contains phenyl groups instead of ethyl groups.
Uniqueness
Stannane, triethyl(phenylthio)- is unique due to its specific combination of ethyl and phenylthio groups, which confer distinct reactivity and properties compared to other organotin compounds. Its balance of stability and reactivity makes it particularly useful in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
1012-56-2 |
|---|---|
Molekularformel |
C12H20SSn |
Molekulargewicht |
315.06 g/mol |
IUPAC-Name |
triethyl(phenylsulfanyl)stannane |
InChI |
InChI=1S/C6H6S.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
WHCRCZJZCTWVBN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





